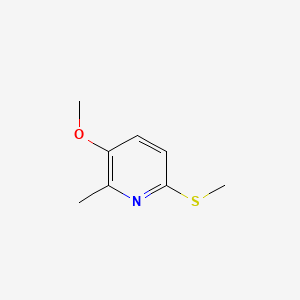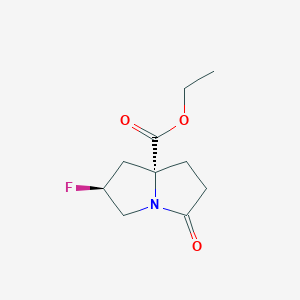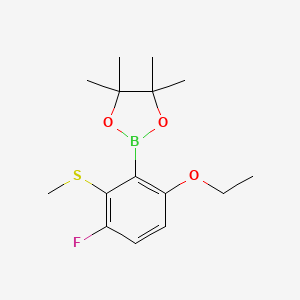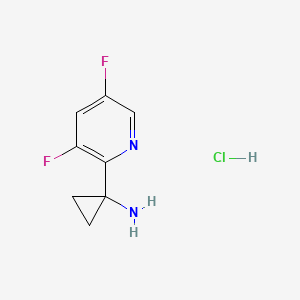
(3-Bromo-2-butoxy-6-fluorophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-2-butoxy-6-fluorophenyl)methanol: is an organic compound that belongs to the class of phenylmethanols It is characterized by the presence of a bromine atom at the third position, a butoxy group at the second position, and a fluorine atom at the sixth position on the phenyl ring, with a methanol group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-butoxy-6-fluorophenyl)methanol can be achieved through several synthetic routes. One common method involves the bromination of 2-butoxy-6-fluorophenol followed by the introduction of a methanol group. The reaction conditions typically involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(3-Bromo-2-butoxy-6-fluorophenyl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the methanol group to a methyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.
Major Products
Substitution Reactions: Products include substituted phenylmethanols with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the methanol group.
Reduction Reactions: Products include dehalogenated phenylmethanols or methyl-substituted phenylmethanols.
科学的研究の応用
(3-Bromo-2-butoxy-6-fluorophenyl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties such as fluorescence or conductivity.
Biological Studies: It is used in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.
Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of (3-Bromo-2-butoxy-6-fluorophenyl)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the bromine, butoxy, and fluorine groups can influence the compound’s binding affinity and selectivity towards these targets. The methanol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(3-Bromo-2-methoxy-6-fluorophenyl)methanol: Similar structure with a methoxy group instead of a butoxy group.
(3-Bromo-2-ethoxy-6-fluorophenyl)methanol: Similar structure with an ethoxy group instead of a butoxy group.
(3-Bromo-2-propoxy-6-fluorophenyl)methanol: Similar structure with a propoxy group instead of a butoxy group.
Uniqueness
(3-Bromo-2-butoxy-6-fluorophenyl)methanol is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interaction with molecular targets. The combination of bromine, fluorine, and butoxy groups provides a distinct chemical profile that can be leveraged for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C11H14BrFO2 |
|---|---|
分子量 |
277.13 g/mol |
IUPAC名 |
(3-bromo-2-butoxy-6-fluorophenyl)methanol |
InChI |
InChI=1S/C11H14BrFO2/c1-2-3-6-15-11-8(7-14)10(13)5-4-9(11)12/h4-5,14H,2-3,6-7H2,1H3 |
InChIキー |
FGZCLMGSRJZWJB-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C(C=CC(=C1CO)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


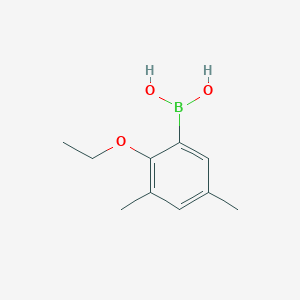


![(1S)-2'-[[(1-Methylethyl)amino]carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14024785.png)

![(8R)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrobromide](/img/structure/B14024791.png)
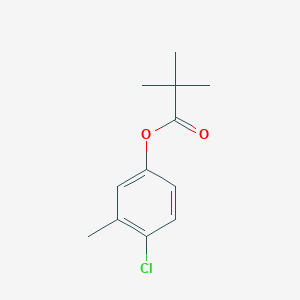


![3-O-[2-(3,4-dichlorophenoxy)ethyl] 5-O-(1,3-dimorpholin-4-ylpropan-2-yl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14024805.png)
